molecular formula C29H22N4O2S B15054599 4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile

4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile

Cat. No.: B15054599
M. Wt: 490.6 g/mol
InChI Key: MKHYHJWEDJBXIU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative.

    Thioether formation: The oxadiazole derivative can be reacted with a thiol to form the thioether linkage.

    Nicotinonitrile core construction: The nicotinonitrile core can be synthesized via a condensation reaction involving appropriate aldehydes and nitriles.

    Final coupling: The various fragments are then coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and thioether moieties.

    Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)pyridine
  • **4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)benzene

Uniqueness

The unique combination of functional groups in 4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C29H22N4O2S

Molecular Weight

490.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C29H22N4O2S/c1-19-8-10-21(11-9-19)26-16-24(20-12-14-23(34-2)15-13-20)25(17-30)29(31-26)36-18-27-32-33-28(35-27)22-6-4-3-5-7-22/h3-16H,18H2,1-2H3

InChI Key

MKHYHJWEDJBXIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

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